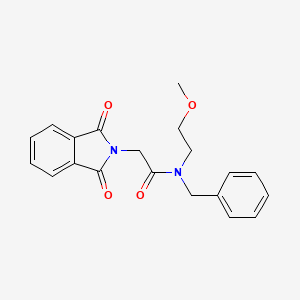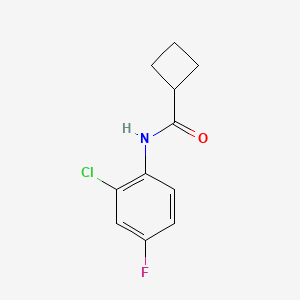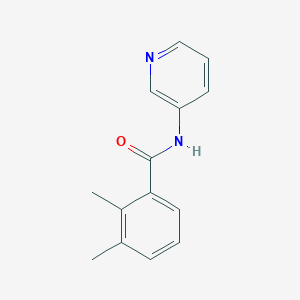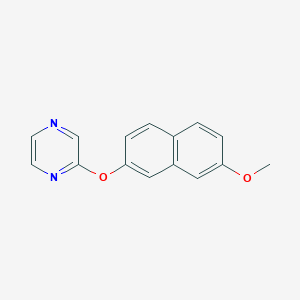
N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide, commonly known as CPQA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPQA belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
Mechanism of Action
CPQA exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CPQA binds to the DNA-topoisomerase II complex, leading to the formation of a stable complex that prevents the enzyme from functioning properly. This results in the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
CPQA has been shown to exhibit low toxicity and high selectivity towards cancer cells. In addition to its antitumor activity, CPQA has also been shown to exhibit anti-inflammatory and antioxidant properties. Studies have shown that CPQA can reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species, which are known to contribute to various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPQA is its potent antitumor activity and low toxicity towards normal cells. This makes it an attractive candidate for further development as a cancer therapeutic. However, one of the limitations of CPQA is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of CPQA. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of novel formulations to improve the solubility and bioavailability of CPQA. Additionally, further studies are needed to elucidate the mechanism of action of CPQA and to identify potential drug targets for the treatment of cancer and other diseases.
Synthesis Methods
CPQA can be synthesized using various methods, including the reaction of 2-aminobenzoic acid with cyclopentyl isocyanate, followed by the reaction with 2-bromoacetic acid. The product obtained is then treated with sodium hydroxide to obtain CPQA. Another method involves the reaction of 2-aminobenzoic acid with cyclopentyl isocyanate, followed by the reaction with chloroacetic acid, and then the product is treated with sodium hydroxide to obtain CPQA.
Scientific Research Applications
CPQA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that CPQA exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CPQA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14(20-16(22)19-11-5-1-2-6-11)9-23-15-12-7-3-4-8-13(12)17-10-18-15/h3-4,7-8,10-11H,1-2,5-6,9H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCDLSCZOVDHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)COC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7477283.png)

![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)




![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutylcarbamoyl)acetamide](/img/structure/B7477350.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477357.png)
![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)
![N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7477381.png)
![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)